molecular formula C6H11Cl2NO2 B2779840 methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride CAS No. 2305184-94-3

methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2779840
CAS No.: 2305184-94-3
M. Wt: 200.06
InChI Key: XVBYUDGQEJTGDN-FHAQVOQBSA-N
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Description

Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11Cl2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with chlorinating agents. One common method includes the esterification of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of (2S,4S)-4-chloropyrrolidine-2-carboxylic acid.

Scientific Research Applications

Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and ester group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(3-chloro-4-fluorophenoxy)pyrrolidine-2-carboxylate hydrochloride
  • Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Uniqueness

Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and ester group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBYUDGQEJTGDN-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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